molecular formula C9H12O5 B1529649 Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate CAS No. 857177-01-6

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

Cat. No. B1529649
CAS RN: 857177-01-6
M. Wt: 200.19 g/mol
InChI Key: QMOCKDHJHSQMJF-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, commonly known as ethyl oxoacetate, is an organic compound belonging to the class of oxoacetic esters. It is a colorless liquid with a sweet, fruity odor and has a wide range of applications in the chemical and pharmaceutical industries. Ethyl oxoacetate is used as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and fragrances. It is also used in the production of polymers and as a solvent for various organic compounds.

Scientific Research Applications

Marine Fungus Derived Compounds

Research on the marine fungus Penicillium sp. led to the discovery of compounds with structures related to Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate. These compounds were identified through their spectroscopic and physico-chemical properties, indicating the potential of marine sources for novel compound discovery (Wu et al., 2010).

Chemoselective Synthesis

Ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate was utilized in the chemoselective synthesis of pyridine derivatives. This methodology demonstrates the synthetic versatility of compounds structurally similar to Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, offering moderate to good yields of the products (Pretto et al., 2019).

Antitumor Activity

Ethyl 2-[(2-amino-3-cyano-4-Phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound synthesized through a series of condensation reactions, exhibited distinct inhibition of cancer cell proliferation. This underscores the potential therapeutic applications of these compounds in oncology research (Liu et al., 2018).

Antioxidant Properties

Compounds derived from red seaweed Hypnea musciformis, structurally related to Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, were characterized and evaluated for their antioxidant properties. The structure-activity relationship analysis suggested these compounds could serve as potential lead antioxidative molecules for pharmaceutical and food industries (Chakraborty et al., 2016).

Synthetic Applications

Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot three-component reaction. This research highlights the application of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate analogs in creating fluorinated fused heterocyclic compounds, important for developing pharmaceuticals and agrochemicals (Wang et al., 2012).

properties

IUPAC Name

ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-2-14-9(12)8(11)6-5-13-4-3-7(6)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOCKDHJHSQMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (272 mg, 19%) was synthesised from tetrahydro-4H-pyran-4-one (1 ml, 10.83 mmol) and ethyl 2-chloro-2-oxoacetate (0.808 ml, 7.22 mmol) by the general procedure for the preparation of diketones. MS (ES−) m/z 199.1 (M−H)−
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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